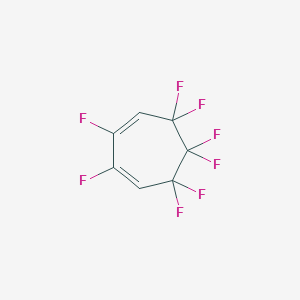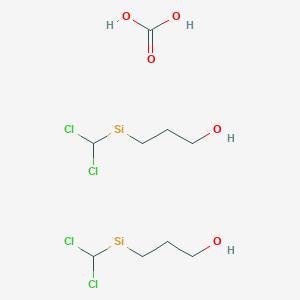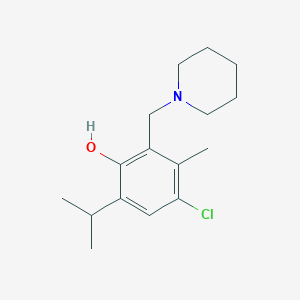
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol is a synthetic organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a methyl group, a piperidinylmethyl group, and a propan-2-yl group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a phenol derivative.
Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of the methyl and propan-2-yl groups through Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst.
Piperidinylmethylation: Introduction of the piperidinylmethyl group through a nucleophilic substitution reaction using piperidine and formaldehyde.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: Lacks the piperidinylmethyl and propan-2-yl groups.
3-Methyl-2-(piperidin-1-ylmethyl)phenol: Lacks the chloro and propan-2-yl groups.
2-(Piperidin-1-ylmethyl)-6-(propan-2-yl)phenol: Lacks the chloro and methyl groups.
Uniqueness
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
46984-56-9 |
|---|---|
Molekularformel |
C16H24ClNO |
Molekulargewicht |
281.82 g/mol |
IUPAC-Name |
4-chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C16H24ClNO/c1-11(2)13-9-15(17)12(3)14(16(13)19)10-18-7-5-4-6-8-18/h9,11,19H,4-8,10H2,1-3H3 |
InChI-Schlüssel |
YVMQLJCACNGCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1CN2CCCCC2)O)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


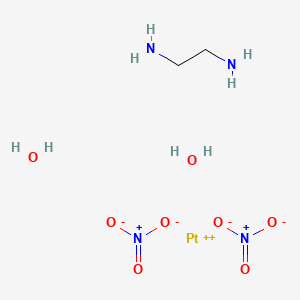
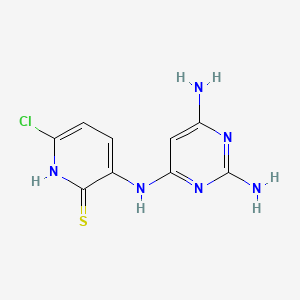
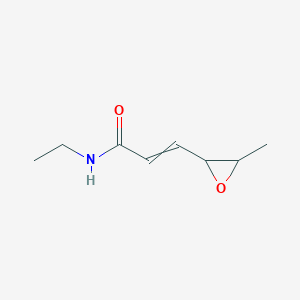
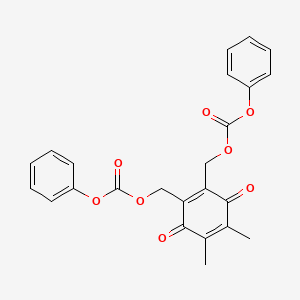
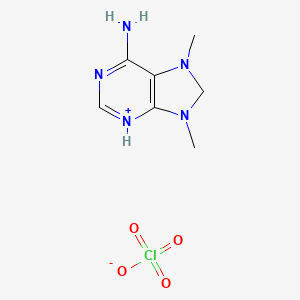
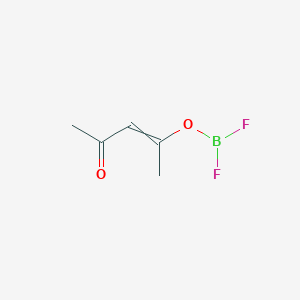
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)
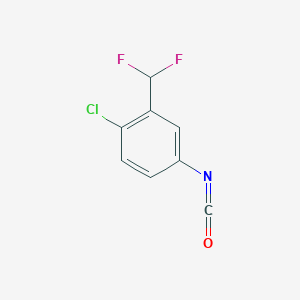
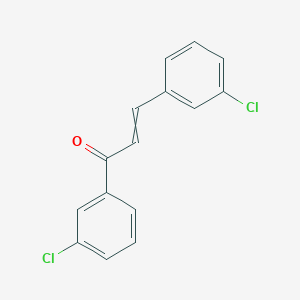

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
